molecular formula C22H18ClN7O4 B6555104 3-[(3-chlorophenyl)methyl]-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040639-46-0

3-[(3-chlorophenyl)methyl]-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer: B6555104
CAS-Nummer: 1040639-46-0
Molekulargewicht: 479.9 g/mol
InChI-Schlüssel: HHRPBRLLDVOBQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a triazolo[4,5-d]pyrimidin-7-one core, a heterocyclic scaffold known for diverse pharmacological activities. Key structural elements include:

  • Position 6: A 1,2,4-oxadiazole moiety substituted with a 2,4-dimethoxyphenyl group, which may modulate electronic properties and metabolic stability.

The 2,4-dimethoxyphenyl substituent on the oxadiazole ring distinguishes it from analogs with alternative substitution patterns (e.g., 3,4-dimethoxy in ). The chlorine atom on the benzyl group may influence pharmacokinetics compared to fluoro- or methoxy-substituted analogs (). Precedent studies suggest such compounds act as viral nsP1 inhibitors () or exhibit anticancer activity ().

Eigenschaften

IUPAC Name

3-[(3-chlorophenyl)methyl]-6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN7O4/c1-32-15-6-7-16(17(9-15)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-13-4-3-5-14(23)8-13/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRPBRLLDVOBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[(3-chlorophenyl)methyl]-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antiviral and anticancer properties.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₂₁H₁₈ClN₄O₃
  • Molecular Weight : 410.85 g/mol
  • IUPAC Name : 3-[(3-chlorophenyl)methyl]-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Antiviral Properties

Recent studies have indicated that compounds similar to the triazolo-pyrimidine structure exhibit significant antiviral activities. For example:

  • A derivative of triazolo-pyrimidine was shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) in vitro with an IC50 value of 50 µM and low cytotoxicity (CC50 > 600 µM) .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • In vitro studies demonstrated that derivatives with similar structures were effective against various cancer cell lines. For instance:
    • MCF-7 (breast cancer) : The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM.
    • Bel7402 (liver cancer) : Similar compounds showed IC50 values around 15 µM .

The proposed mechanisms by which the compound exerts its biological effects include:

  • Inhibition of DNA/RNA synthesis : The triazole ring is known to interfere with nucleic acid synthesis.
  • Induction of apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells by activating caspases .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study involving a series of triazole derivatives reported significant tumor reduction in animal models when administered at doses of 50 mg/kg body weight .

Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 (µM)CC50 (µM)Reference
AntiviralHSV-150>600
AnticancerMCF-710 - 30N/A
AnticancerBel7402~15N/A

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / Core Structure Substituents (Position 3) Substituents (Position 6) Molecular Weight Key Activity
Target Compound (Triazolo[4,5-d]pyrimidin-7-one) 3-Chlorophenylmethyl 2,4-Dimethoxyphenyl-oxadiazole 475.47 (calc) Antiviral (hypothesized)
6-{[3-(3,4-Dimethoxyphenyl)-oxadiazolyl]methyl}-3-(3-methoxybenzyl)-triazolo[4,5-d]pyrimidin-7-one 3-Methoxybenzyl 3,4-Dimethoxyphenyl-oxadiazole 475.47 Unknown (structural analog)
3-(3-Fluorobenzyl)-6-{[3-(3,4-dimethoxyphenyl)-oxadiazolyl]methyl}-triazolo[4,5-d]pyrimidin-7-one 3-Fluorobenzyl 3,4-Dimethoxyphenyl-oxadiazole 463.43 Undisclosed (supplier data)
3-(Hydroxyphenyl)-7-methyl-triazolo[4,3-a]pyrimidin-5-one 2-Hydroxyphenyl Methyl 318.32 Anticancer (in vitro)
Thieno[2,3-d]pyrimidin-4(3H)-one 3,4-Difluorobenzyl 2-Chlorophenyl-oxadiazole N/A Undisclosed (supplier data)

Key Observations:

  • Substituent Position : The 2,4-dimethoxyphenyl group in the target compound contrasts with 3,4-dimethoxy () or unsubstituted aryl () analogs. Methoxy groups at the 2- and 4-positions may enhance metabolic stability compared to 3,4-substitution.
  • Core Heterocycle: The triazolo[4,5-d]pyrimidinone core differs from thieno[2,3-d]pyrimidinones () in electronic properties, which may alter binding to biological targets.

Pharmacological Activities and Research Findings

Antiviral Activity ()

  • Triazolo[4,5-d]pyrimidin-7-ones with aryl substitutions (e.g., 3-aryl derivatives) inhibit Chikungunya virus (CHIKV) nsP1 , a critical enzyme for viral RNA capping .
  • Resistance mutations (e.g., P34S in nsP1) highlight the importance of substituent-target interactions . The 2,4-dimethoxyphenyl group in the target compound may enhance binding compared to simpler aryl groups.

Anticancer Potential ()

  • Triazolo[4,3-a]pyrimidin-5-ones (e.g., compound 13 in ) inhibit cancer cell proliferation via unknown mechanisms. The target compound’s oxadiazole moiety may confer additional selectivity.

Enzyme Inhibition and Selectivity

  • 1,2,4-Oxadiazole moieties are associated with kinase or GTPase inhibition (). The 2,4-dimethoxy substitution may reduce off-target effects compared to electron-withdrawing groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.